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Compound of Interest

Compound Name: MCC950

Cat. No.: B1663521 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the potential hepatotoxicity of the NLRP3

inflammasome inhibitor, MCC950, observed in in vivo studies. The following troubleshooting

guides and frequently asked questions (FAQs) are designed to address specific issues that

may be encountered during experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the known hepatotoxic potential of MCC950 from in vivo studies?

A1: The in vivo hepatotoxicity profile of MCC950 is complex and presents a significant

discrepancy between preclinical animal models and human clinical trials. In numerous

preclinical studies using mouse models of various liver diseases—such as non-alcoholic

steatohepatitis (NASH), acute liver injury (ALI), and cholestatic liver injury—MCC950 has

demonstrated a hepatoprotective effect.[1][2] This is evidenced by a reduction in serum levels

of key liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase

(AST).[1][3]

Conversely, a Phase II clinical trial of MCC950 in patients with rheumatoid arthritis was

terminated due to observations of elevated liver enzymes, indicating drug-induced

hepatotoxicity in humans.[4][5][6] While the trial's termination is widely reported, specific

quantitative data on the extent of liver enzyme elevation have not been made publicly

available.
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Q2: Why do preclinical animal studies show a hepatoprotective effect of MCC950, while human

trials indicated hepatotoxicity?

A2: The reasons for this translational failure are not definitively established but may be

attributable to several factors:

Dose and Exposure: The doses used in clinical trials, particularly the high dose of 1200 mg

daily, may have resulted in exposures that engaged off-target effects not apparent at the

doses used in preclinical models.[5]

Metabolic Differences: Humans and preclinical animal models (typically rodents) have

different expression profiles and activities of drug-metabolizing enzymes, such as

cytochrome P450s. This can lead to the formation of different metabolites, some of which

may be hepatotoxic. MCC950 is metabolized by several P450 enzymes, and while its major

human metabolite is significantly less potent in inhibiting NLRP3, other minor metabolites or

the parent compound itself could contribute to toxicity at high concentrations.[7]

Disease Context: The preclinical studies often evaluate MCC950 in the context of an existing

liver injury model (e.g., chemically induced or diet-induced). In these scenarios, the potent

anti-inflammatory effects of NLRP3 inhibition may outweigh any intrinsic hepatotoxic

potential, resulting in a net protective outcome. In the clinical trial, the underlying disease

was rheumatoid arthritis, and the participants may not have had pre-existing liver

inflammation that could be ameliorated by the drug.[8][9]

Off-Target Effects: At higher concentrations, MCC950 may have off-target effects that

contribute to liver injury. These effects might not be observed at the therapeutic

concentrations used in animal models.

Q3: My in vivo study with MCC950 is showing unexpected elevations in liver enzymes. What

should I do?

A3: If you observe elevated liver enzymes (e.g., ALT, AST) in your in vivo study, a systematic

troubleshooting approach is recommended. Please refer to the troubleshooting guide and the

experimental workflow diagram below. Key steps include:

Verify the Finding: Repeat the liver enzyme measurements from stored serum samples or

from a new set of samples to rule out technical error.
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Review Dosing and Formulation: Confirm that the correct dose of MCC950 was administered

and that the vehicle used for formulation is non-toxic and appropriate for the route of

administration.

Histopathological Analysis: Perform a histopathological examination of the liver tissue to

characterize the nature of the injury (e.g., necrosis, cholestasis, steatosis).

Consider the Model: The underlying health of the animals and the specifics of your

experimental model could influence susceptibility to drug-induced liver injury.

Dose-Response Assessment: If feasible, conduct a dose-response study to determine if the

observed hepatotoxicity is dose-dependent.

Data Presentation: Summary of Preclinical In Vivo
Studies
The following tables summarize the effects of MCC950 on liver enzymes in various preclinical

models of liver injury, where it has shown hepatoprotective effects.

Table 1: Effect of MCC950 on Serum ALT and AST in a Carbon Tetrachloride (CCl₄)-Induced

Acute Liver Injury Mouse Model

Treatment Group Time Point Serum ALT (U/L) Serum AST (U/L)

Control - ~25 ~50

CCl₄ + Vehicle Day 1 ~4500 ~6000

CCl₄ + MCC950 Day 1 ~2000 ~3500

CCl₄ + Vehicle Day 2 ~1500 ~2500

CCl₄ + MCC950 Day 2 ~500 ~1000

Data are approximate values interpreted from graphical representations in the cited literature.

[1]
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Table 2: Effect of MCC950 on Serum ALT and AST in a Ketamine-Induced Liver Injury Rat

Model

Treatment Group Serum ALT (U/L) Serum AST (U/L)

Control ~40 ~110

Ketamine + Vehicle ~75 ~200

Ketamine + MCC950 ~50 ~140

Data are approximate values interpreted from graphical representations in the cited literature.

[10]

Experimental Protocols
1. Protocol for Measurement of Serum ALT and AST

This protocol outlines a general procedure for the colorimetric measurement of ALT and AST in

mouse serum, which is a common method for assessing liver damage.

Sample Collection and Preparation:

Collect blood from mice via an appropriate method (e.g., cardiac puncture, tail vein).

Allow the blood to clot at room temperature for 30-60 minutes.

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the serum.

Carefully collect the supernatant (serum) and store it at -80°C until analysis. Avoid

repeated freeze-thaw cycles.

Assay Procedure (using a commercial kit):

Bring all reagents, serum samples, and standards to room temperature before use.

Prepare a standard curve according to the kit manufacturer's instructions.

Add a small volume of serum (typically 5-10 µL) to a 96-well microplate.
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Add the reaction reagent, which contains the necessary substrates for the ALT or AST

enzymatic reaction.

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

Add a color developer and incubate for a further 10-20 minutes at 37°C.

Stop the reaction by adding a stop solution.

Read the absorbance at the appropriate wavelength (e.g., 505 nm) using a microplate

reader.

Calculate the ALT and AST concentrations in the samples by comparing their absorbance

to the standard curve.

2. Protocol for Liver Histopathology

This protocol provides a general workflow for the histological examination of liver tissue to

assess for signs of drug-induced injury.

Tissue Collection and Fixation:

Euthanize the animal and immediately perfuse with phosphate-buffered saline (PBS) to

remove blood.

Excise the liver and wash it in cold PBS.

Fix the liver tissue in 10% neutral buffered formalin for 24-48 hours.

Tissue Processing and Embedding:

Dehydrate the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 95%,

100%).

Clear the tissue with an agent like xylene.

Infiltrate and embed the tissue in paraffin wax.
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Sectioning and Staining:

Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.

Mount the sections on glass slides.

Deparaffinize and rehydrate the tissue sections.

Stain the sections with Hematoxylin and Eosin (H&E). Hematoxylin stains cell nuclei blue,

while eosin stains the cytoplasm and extracellular matrix pink.

Microscopic Examination:

Dehydrate the stained slides, clear in xylene, and mount with a coverslip.

Examine the slides under a light microscope.

A pathologist should evaluate the liver architecture for signs of injury, including:

Hepatocellular necrosis or apoptosis: Death of liver cells.

Inflammatory cell infiltration: Presence of immune cells.

Steatosis: Accumulation of fat droplets.

Cholestasis: Accumulation of bile.

Fibrosis: Scarring of the liver tissue.

Mandatory Visualizations
Signaling Pathways and Workflows

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signal 1: Priming

Signal 2: Activation

Downstream Effects

PAMPs / DAMPs Toll-like Receptor
(TLR) NF-κB Activation Nuclear

Transcription
pro-IL-1β &

NLRP3 mRNA

NLRP3
Activation Signal

(e.g., K+ efflux, ROS)

NLRP3 Inflammasome
Assembly

ASC

pro-Caspase-1

Active Caspase-1

MCC950

pro-IL-1β

Cleavage

Gasdermin-DCleavage

Mature IL-1β
(Inflammation)

Pyroptosis
(Cell Death)

Click to download full resolution via product page

Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by MCC950.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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